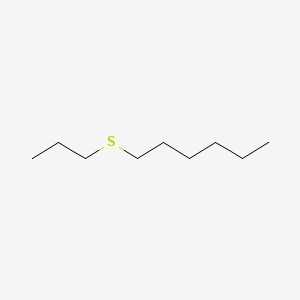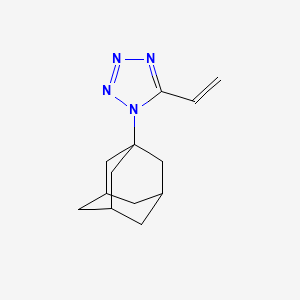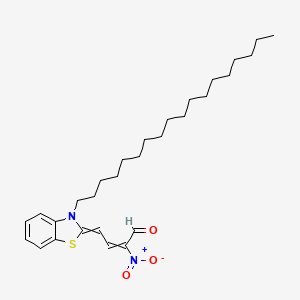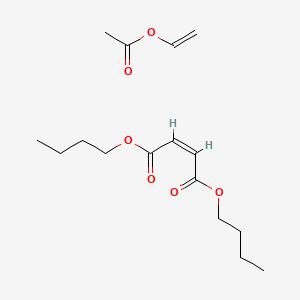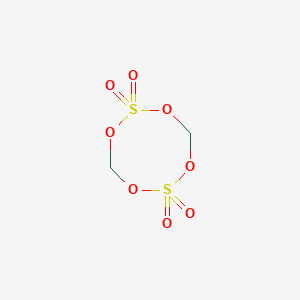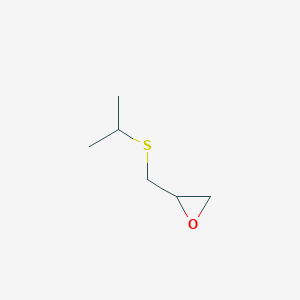
(Bromomethyl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethyl)(trimethyl)stannane: is an organotin compound with the molecular formula C4H11BrSn . It is a colorless liquid that is used in various organic synthesis processes. The compound is known for its reactivity and is often utilized in the formation of carbon-tin bonds, which are valuable in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Bromomethyl)(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with bromomethane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Bromomethyl)(trimethyl)stannane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Stille Coupling: The reaction requires a palladium catalyst, such as , and is often carried out in the presence of a base like cesium fluoride (CsF) in solvents like dioxane or dimethylformamide (DMF).
Major Products:
Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.
Stille Coupling: The major products are biaryl compounds or other coupled organic molecules.
Applications De Recherche Scientifique
(Bromomethyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in Stille coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Industry: It is used in the production of various organotin compounds that are employed as stabilizers in PVC, catalysts in polymerization reactions, and intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Bromomethyl)(trimethyl)stannane involves the formation of carbon-tin bonds through nucleophilic substitution or coupling reactions. The tin atom in the compound acts as an electrophile, facilitating the substitution of the bromine atom by nucleophiles. In coupling reactions, the tin atom forms a complex with the palladium catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- (Chloromethyl)(trimethyl)stannane
- (Iodomethyl)(trimethyl)stannane
- (Trimethylsilyl)methylstannane
Comparison: (Bromomethyl)(trimethyl)stannane is unique due to its reactivity and the ease with which it undergoes substitution and coupling reactions. Compared to its chloromethyl and iodomethyl counterparts, the bromomethyl derivative is often preferred in synthetic applications due to its balanced reactivity and stability. The trimethylsilyl derivative, while also reactive, is used in different contexts where silicon-tin bonds are required.
Propriétés
Numéro CAS |
23696-41-5 |
|---|---|
Formule moléculaire |
C4H11BrSn |
Poids moléculaire |
257.74 g/mol |
Nom IUPAC |
bromomethyl(trimethyl)stannane |
InChI |
InChI=1S/CH2Br.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
Clé InChI |
KMJJTEUJRQXQOS-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


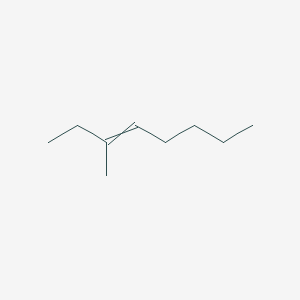
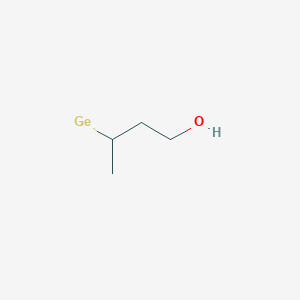
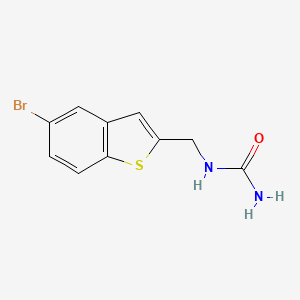
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
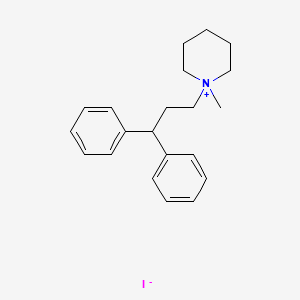

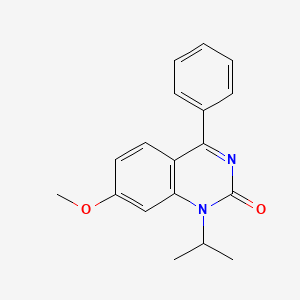
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
